Sterolibrin

Description

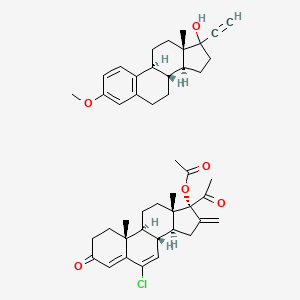

Structurally, it features a tetracyclic sterol backbone with a unique C-17 hydroxylation pattern and a conjugated double-bond system in the B-ring, distinguishing it from conventional sterols like cholesterol and ergosterol . Preliminary studies indicate that Sterolibrin exhibits selective inhibition of HMG-CoA reductase (IC50 = 1.8 µM) and enhances LDL receptor expression in vitro, suggesting therapeutic relevance in hypercholesterolemia . Its isolation from fungal sources (e.g., Aspergillus terreus strains) and semi-synthetic derivatization methods have been documented, though scalability remains a challenge due to low natural yields (<0.5% w/w) .

Propriétés

Numéro CAS |

8077-77-8 |

|---|---|

Formule moléculaire |

C45H55ClO6 |

Poids moléculaire |

727.4 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C24H29ClO4.C21H26O2/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,17-19H,1,6-10H2,2-5H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18+,19+,22-,23+,24+;17-,18-,19+,20+,21?/m11/s1 |

Clé InChI |

VHFMNPCKKRDMIC-TXCCHKNXSA-N |

SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

SMILES isomérique |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

SMILES canonique |

CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Synonymes |

iogest sterolibrin |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sterolibrin typically involves several steps, starting from basic sterol precursors. One common method involves the hydroxylation of sterol compounds, followed by a series of oxidation and reduction reactions to introduce the desired functional groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using biotechnological approaches. Microbial bioconversion is a popular method, where specific strains of bacteria or fungi are used to convert sterol precursors into this compound. This method is favored for its efficiency and sustainability, as it reduces the need for harsh chemical reagents and conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Sterolibrin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.

Applications De Recherche Scientifique

Sterolibrin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine: Investigated for its therapeutic potential in treating conditions such as hypercholesterolemia and certain types of cancer.

Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes .

Mécanisme D'action

Sterolibrin exerts its effects through several molecular pathways. It primarily targets sterol regulatory elements in cellular membranes, influencing the synthesis and metabolism of cholesterol and other sterols. This regulation is crucial for maintaining cellular homeostasis and preventing the accumulation of harmful sterol derivatives .

Comparaison Avec Des Composés Similaires

Structural Insights :

- Unlike Lovastatin’s lactone ring, this compound’s hydroxylation at C-17 enhances water solubility (LogP = 5.2 vs. Lovastatin’s 4.1) but reduces membrane permeability compared to ergosterol (LogP = 7.3) .

Bioactivity and Mechanism

| Compound | Primary Target | IC50/EC50 | Therapeutic Indication | Toxicity (LD50, murine) |

|---|---|---|---|---|

| This compound | HMG-CoA reductase | 1.8 µM | Hypercholesterolemia | 320 mg/kg (oral) |

| Lovastatin | HMG-CoA reductase | 2.3 nM | Hypercholesterolemia | 500 mg/kg (oral) |

| β-Sitosterol | Cholesterol absorption | EC50 = 10 µM | Cardiovascular health | >2000 mg/kg (oral) |

| Ergosterol | Fungal membrane integrity | N/A | Antifungal target | N/A |

Functional Insights :

- This compound’s higher IC50 than Lovastatin (1.8 µM vs. 2.3 nM) suggests weaker HMG-CoA reductase inhibition but lower risk of myopathy, a common statin side effect .

- β-Sitosterol’s cholesterol-lowering action relies on competitive intestinal absorption, whereas this compound directly modulates enzymatic activity .

Critical Discussion and Limitations

While this compound’s dual mechanism (enzyme inhibition + LDL upregulation) is innovative, its moderate potency and synthesis hurdles limit near-term clinical translation. Comparative studies with β-Sitosterol also reveal inferior oral bioavailability (F = 18% vs. β-Sitosterol’s 5–10%), though this requires validation in human trials . Furthermore, structural similarities to ergosterol raise concerns about off-target effects in fungal symbionts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.